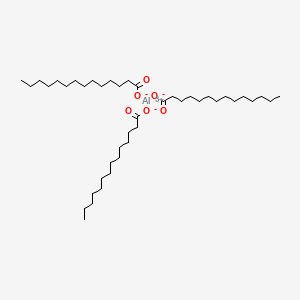
Ethyl formate-d
Overview
Description
Ethyl formate-d is a deuterated form of ethyl formate, an ester formed when ethanol reacts with formic acid. This compound is characterized by the replacement of a hydrogen atom with a deuterium atom, which is an isotope of hydrogen. This compound retains the characteristic fruity odor of ethyl formate and is used in various scientific applications due to its unique isotopic properties.
Mechanism of Action
Target of Action
Ethyl Formate-d, also known as Ethyl Formate-d1, is an ester formed when ethanol (an alcohol) reacts with formic acid (a carboxylic acid) . The primary targets of this compound are the enzymes and proteins involved in these reactions.
Mode of Action
The interaction of this compound with its targets involves the breaking of the ester bond. This process is known as hydrolysis, which results in the formation of ethanol and formic acid . The hydrolysis of this compound is facilitated by enzymes in the body, leading to the release of these two components.
Biochemical Pathways
The hydrolysis of this compound affects several biochemical pathways. The ethanol produced can enter the alcohol dehydrogenase pathway, where it is converted to acetaldehyde and then to acetic acid . On the other hand, formic acid can enter the one-carbon metabolic pathway, where it is reduced to biologically active methyl or excreted as the free acid .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed through the lungs, from the gastrointestinal tract, and to a small extent through the skin . Once absorbed, it is distributed throughout the body, where it undergoes metabolism via hydrolysis to ethanol and formic acid . These metabolites are then further metabolized or excreted from the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its metabolites, ethanol and formic acid. Ethanol can have various effects on the body, including acting as a central nervous system depressant . Formic acid, on the other hand, can be involved in one-carbon metabolic processes .
Biochemical Analysis
Biochemical Properties
Ethyl formate-d plays a role in biochemical reactions, particularly in the formation of esters. It interacts with various enzymes and proteins during these reactions. The nature of these interactions often involves the transfer of a proton from the ethanol to the formic acid, resulting in the formation of the ester, this compound .
Cellular Effects
This compound can have various effects on cells and cellular processes. For instance, it has been found to have antifungal effects on Aspergillus flavus, a type of fungus This suggests that this compound may influence cell function by inhibiting the growth of certain fungi
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an ester. When ethanol reacts with formic acid, a proton is transferred, and this compound is formed This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been found that this compound can inhibit the growth of Aspergillus flavus, with the degree of inhibition increasing over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, the median lethal dose (LD50) of this compound has been found to be 1850 mg/kg in rats, 1110 mg/kg in guinea pigs, and 2075 mg/kg in rabbits . This suggests that high doses of this compound can be toxic or have adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathway of ester formation, where it interacts with enzymes and cofactors It may also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, which may affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl formate-d can be synthesized through the esterification of deuterated ethanol (ethanol-d) with formic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous process where deuterated ethanol and formic acid are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the this compound from other by-products and unreacted starting materials. This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl formate-d undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce deuterated ethanol and formic acid.
Reduction: this compound can be reduced to deuterated ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Deuterated ethanol and formic acid.
Reduction: Deuterated ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl formate-d is used in a variety of scientific research applications due to its isotopic labeling:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Comparison with Similar Compounds
Ethyl formate-d can be compared with other deuterated esters and non-deuterated ethyl formate:
Ethyl formate: The non-deuterated form of ethyl formate has similar chemical properties but lacks the isotopic labeling, making it less useful for tracer studies.
Deuterated esters: Other deuterated esters, such as mthis compound and propyl formate-d, have similar applications but differ in their alkyl groups, which can affect their reactivity and suitability for specific studies.
List of Similar Compounds
- Mthis compound
- Propyl formate-d
- Butyl formate-d
- Isopropyl formate-d
This compound stands out due to its specific isotopic labeling, making it a valuable tool in scientific research for studying reaction mechanisms, metabolic pathways, and the behavior of deuterated compounds.
Properties
IUPAC Name |
ethyl deuterioformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJINCZRORDGAQ-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35976-76-2 | |
| Record name | 35976-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-(4-(Diethylamino)-2-ethoxyphenyl)-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1595490.png)

![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)

